molecular formula C10H15N3OS B3227916 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol CAS No. 1261234-71-2

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

Cat. No.: B3227916
CAS No.: 1261234-71-2
M. Wt: 225.31 g/mol
InChI Key: QGRBHTGCPAWUDJ-UHFFFAOYSA-N
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Description

Contextualization of Heterocyclic Compounds in Advanced Chemical Biology

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, form the largest and most diverse family of organic compounds. derpharmachemica.com Their prevalence is particularly notable in biochemistry and medicinal chemistry, where they are fundamental components of numerous biological molecules, including DNA, RNA, hemoglobin, and vitamins. derpharmachemica.comijnrd.org The unique structural and electronic properties conferred by heteroatoms like nitrogen, oxygen, and sulfur allow these compounds to engage in a wide range of biological interactions, making them crucial scaffolds in drug discovery. researchgate.net More than 85% of all drugs are reported to contain a heterocyclic fragment, highlighting their importance in developing treatments for a vast array of diseases. ijnrd.org These scaffolds are integral to pharmaceuticals, agrochemicals, and veterinary products, underscoring their broad impact. researchgate.net

Significance of Pyrimidine (B1678525) and Piperidine (B6355638) Moieties in Chemical Synthesis and Modulatory Design

The chemical structure of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol is a hybrid of two highly significant heterocyclic scaffolds: pyrimidine and piperidine.

The pyrimidine moiety is a six-membered aromatic ring with two nitrogen atoms. It is a cornerstone of life, forming the basis for the nucleobases uracil, thymine, and cytosine, which are essential building blocks of DNA and RNA. ignited.insjomr.org.in Beyond this fundamental biological role, the pyrimidine scaffold is a privileged structure in medicinal chemistry. nih.gov Its synthetic versatility allows for the creation of a large number of diverse derivatives, which have been developed into therapeutic agents with a wide spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net The pyrimidine ring can act as a bioisostere for phenyl and other aromatic systems, often improving medicinal chemistry properties. mdpi.com

The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom. It is one of the most common heterocyclic motifs found in pharmaceuticals and natural alkaloids. nih.govnih.gov The incorporation of a piperidine scaffold into a molecule can modulate its physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic profiles. researchgate.netthieme-connect.com Furthermore, the three-dimensional structure of the piperidine ring allows it to present substituents in precise spatial orientations, enabling high-affinity interactions with biological targets like enzymes and receptors. nbinno.comresearchgate.net Chiral piperidine scaffolds are particularly valuable in drug design for enhancing biological activity and selectivity. researchgate.netthieme-connect.com

Rationale for Investigating the Chemical Compound "this compound" within Modern Chemical Research

While specific research focusing exclusively on this compound is not extensively documented in public literature, the rationale for its investigation can be strongly inferred from its structure and the established value of its components. The molecule combines the biologically active pyrimidine core with the versatile piperidine scaffold, creating a hybrid structure with significant potential in drug discovery.

The key structural features suggest several reasons for its synthesis and study:

Scaffold for Library Synthesis: This compound is an ideal candidate for inclusion in chemical libraries used for high-throughput screening. The pyrimidine and piperidine rings offer multiple points for chemical modification, allowing for the generation of a diverse set of analogues to explore structure-activity relationships (SARs). nbinno.com

Kinase Inhibition Potential: Many kinase inhibitors feature a substituted pyrimidine ring that mimics the adenine (B156593) portion of ATP to bind within the enzyme's active site. The piperidinol portion can be functionalized to interact with the surrounding amino acid residues, potentially leading to high potency and selectivity.

Intermediate for Complex Synthesis: The compound can serve as a key building block or intermediate in the multi-step synthesis of more complex target molecules. researchgate.net The synthesis of such pyrimidine-piperidine hybrids typically involves nucleophilic substitution reactions where a halogenated pyrimidine is reacted with a piperidine precursor. vulcanchem.comnih.gov The hydroxyl group on the piperidine ring provides a handle for further chemical elaboration.

The physicochemical properties of this compound, predicted based on its structure, make it a viable candidate for research applications.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC10H15N3OS
Molecular Weight225.31 g/mol
CAS NumberNot available
Predicted LogP1.3 - 1.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Overview of Research Avenues for Novel Heterocyclic Architectures

The development of novel heterocyclic architectures is a vibrant and critical area of modern chemical research. Future avenues focus on creating molecules with enhanced efficacy, selectivity, and improved pharmacokinetic properties while minimizing off-target effects. Key research directions include:

Multicomponent Reactions: The use of multicomponent reactions to assemble complex heterocyclic scaffolds from simple starting materials in a single step is a growing trend. nih.gov This approach allows for the rapid generation of molecular diversity and the efficient construction of novel chemical libraries.

Green Synthesis: There is an increasing emphasis on developing environmentally benign synthetic methods. nih.gov This includes the use of microwave-assisted reactions, ultrasound, biocatalysis, and solvent-free approaches to produce medicinally important N-heterocyclic compounds. nih.gov

Photocatalysis: Light-induced synthesis is emerging as a powerful and sustainable strategy for creating heterocyclic compounds under mild conditions, often enabling unique chemical transformations. mdpi.com

Sequence-Defined Macromolecules: Researchers are exploring the use of heterocyclic building blocks in iterative methodologies to create sequence-defined oligomers and polymers. rsc.org These novel biomimetic materials have potential applications in therapeutics and data storage. rsc.org

Advanced Functionalization: New catalytic methods, such as those employing rhodium(III) catalysts, are being developed for the precise and efficient functionalization of heterocyclic frameworks, providing streamlined pathways to structurally diverse and pharmaceutically relevant scaffolds. acs.org

The continued exploration of compounds like this compound and related scaffolds is essential for advancing these research frontiers and discovering the next generation of therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-15-10-11-5-4-9(12-10)13-6-2-3-8(14)7-13/h4-5,8,14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRBHTGCPAWUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901237087
Record name 3-Piperidinol, 1-[2-(methylthio)-4-pyrimidinyl]-
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Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261234-71-2
Record name 3-Piperidinol, 1-[2-(methylthio)-4-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261234-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinol, 1-[2-(methylthio)-4-pyrimidinyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Methodologies for 1 2 Methylsulfanyl Pyrimidin 4 Yl Piperidin 3 Ol

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol identifies the primary C-N bond between the pyrimidine (B1678525) C4 position and the piperidine (B6355638) nitrogen as the most strategic disconnection. This bond is typically formed late in the synthesis via nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction. This leads to two key building blocks: a suitably activated pyrimidine precursor and a piperidin-3-ol derivative.

A further disconnection of the 2-methylsulfanyl-pyrimidine core suggests a precursor such as 2-thio-4-chloropyrimidine or a related dihalopyrimidine, which can be constructed from simpler acyclic precursors. The piperidin-3-ol fragment can be traced back to commercially available starting materials like 3-hydroxypyridine (B118123) or can be synthesized through various heterocyclic chemistry methods.

Development of Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogues.

The 2-methylsulfanyl-pyrimidin-4-yl core is a common motif in medicinal chemistry. Its synthesis typically begins with the condensation of a 1,3-dicarbonyl compound (or its equivalent) with S-methylisothiourea. A more common and versatile approach, however, involves the use of a pre-formed pyrimidine ring that is subsequently functionalized.

A key intermediate is 4-chloro-2-(methylsulfanyl)pyrimidine. This can be prepared from 2-thiouracil, which is first methylated to give 2-(methylsulfanyl)pyrimidin-4(3H)-one, followed by chlorination with reagents like phosphorus oxychloride (POCl₃). Alternatively, 4,6-dichloro-2-(methylsulfanyl)pyrimidine can be synthesized and one of the chloro groups selectively replaced. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring compared to the C2 position facilitates selective substitution. stackexchange.comstackexchange.com

The piperidin-3-ol subunit is a chiral fragment, and its stereochemistry can be crucial for biological activity. Several methods exist for its preparation in both racemic and enantiomerically pure forms.

One common approach is the reduction of N-protected 3-piperidone. For instance, N-Boc-3-piperidone can be reduced using various reducing agents to yield N-Boc-3-hydroxypiperidine. dtic.milgoogle.com To achieve stereocontrol, asymmetric reduction methods are employed. Biocatalytic reductions using ketoreductase enzymes or whole-cell systems (like Baker's yeast) have proven highly effective in producing (S)- or (R)-1-Boc-3-hydroxypiperidine with high enantioselectivity. derpharmachemica.commdpi.comchemicalbook.com Chemical methods, such as catalytic asymmetric hydrogenation of N-protected 3-pyridones or resolution of racemic 3-hydroxypiperidine (B146073) derivatives, are also viable options. chemicalbook.com

The key step in the synthesis is the formation of the C-N bond between the pyrimidine and piperidine rings. Two primary methodologies are prevalent for this transformation:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the C4 position, makes it susceptible to nucleophilic attack by the secondary amine of piperidin-3-ol. nih.gov This reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl generated. The reaction may require heating to proceed at a practical rate. The general preference for nucleophilic attack at the C4 position over the C2 or C6 positions in pyrimidines is a well-established principle. stackexchange.comstackexchange.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a powerful and versatile alternative, especially for less reactive aryl halides or when milder reaction conditions are required. wikipedia.orglibretexts.org The reaction involves the coupling of an aryl halide (4-chloro-2-(methylsulfanyl)pyrimidine) with an amine (piperidin-3-ol) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is known for its broad substrate scope and functional group tolerance. nih.govnih.gov

Optimization of Reaction Conditions and Yields

In the context of a Buchwald-Hartwig amination, the choice of catalyst and ligand is paramount. Different generations of Buchwald-Hartwig catalysts and ligands have been developed to improve reaction efficiency and scope.

Table 1: Common Palladium Catalysts and Ligands for Buchwald-Hartwig Amination

Catalyst PrecursorLigandTypical Substrates
Pd₂(dba)₃XantphosAryl chlorides, amides
Pd(OAc)₂BINAPAryl iodides and triflates
Pd₂(dba)₃RuPhosHindered aryl chlorides
Pd-PEPPSI-IPr- (pre-catalyst)Broad scope, including heteroaryl chlorides

This table is generated based on principles from various sources. wikipedia.orgresearchgate.netrsc.org

The selection of the base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene, dioxane, DMF) also plays a crucial role and must be optimized empirically for this specific transformation.

By carefully selecting the synthetic strategy and optimizing the reaction conditions, this compound can be synthesized efficiently, allowing for further investigation of its chemical and biological properties.

Solvent and Temperature Optimization

The successful synthesis of complex molecules like this compound is highly dependent on the meticulous optimization of reaction parameters, primarily solvent and temperature. These factors critically influence reaction kinetics, yield, and the impurity profile. The choice of solvent is crucial as it must appropriately solubilize reactants while facilitating the desired chemical transformation. For the coupling of a piperidine moiety to a pyrimidine core, a variety of solvents are typically screened. acs.org

Studies on the synthesis of related pyrimidine and piperidine derivatives show that polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (B52724) (ACN) are often effective. acs.orggoogleapis.com In some eco-friendly approaches, water has been used efficiently, leading to high yields and simplified purification. researchgate.net Temperature is another critical variable; while some reactions proceed efficiently at ambient (room) temperature, others require thermal energy to overcome activation barriers. acs.org For instance, temperatures may be elevated to 70 °C or higher to ensure reaction completion. chemistryviews.org Conversely, reducing the temperature to 0 °C can sometimes enhance selectivity and yield by minimizing side reactions. acs.org The optimal conditions are therefore a fine balance, identified through systematic screening.

Below is a representative data table illustrating the hypothetical optimization of a key synthetic step, such as the nucleophilic substitution between 4-chloro-2-(methylthio)pyrimidine and piperidin-3-ol.

Table 1: Solvent and Temperature Optimization
EntrySolventTemperature (°C)Time (h)Yield (%)Purity (by HPLC, %)
1Dichloromethane (DCM)25244585
2Acetonitrile (ACN)25246090
3Acetonitrile (ACN)80128592
4Tetrahydrofuran (THF)65187891
5N,N-Dimethylformamide (DMF)80129195

Purification Techniques for Complex Heterocyclic Compounds

The purification of nitrogen-containing heterocyclic compounds often presents significant challenges due to their polarity, potential for multiple protonation states, and similarity to reaction byproducts. Standard purification methods may be insufficient, necessitating the use of more advanced techniques to achieve the high purity required for subsequent applications.

While traditional column chromatography is a foundational purification method, its resolution may be inadequate for complex mixtures. researchgate.net Advanced chromatographic techniques offer superior separation efficiency. jocpr.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical and preparative-scale purification of heterocyclic compounds. jocpr.com Utilizing high pressure to force a solvent mixture through a column packed with a stationary phase, it provides high resolution and speed. For polar molecules like pyrimidine derivatives, reversed-phase columns (e.g., C18) are commonly employed.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. jocpr.com It is advantageous for its speed and reduced use of organic solvents, making it a greener alternative. It is particularly effective for the separation of chiral compounds. jocpr.com

Mixed-Mode Chromatography: This technique uses stationary phases with multiple retention mechanisms (e.g., ion-exchange and reversed-phase). It offers unique selectivity and can be highly effective for separating complex mixtures of polar and ionizable compounds, such as substituted pyrimidines. gsconlinepress.com

Table 2: Comparison of Advanced Chromatographic Techniques
TechniquePrincipleStationary Phase ExampleAdvantages for Heterocycles
Preparative HPLCDifferential partitioning between liquid mobile and solid stationary phases under high pressure. researchgate.netSilica (B1680970), C18, Phenyl-HexylHigh resolution for polar and non-polar compounds; automated systems available. jocpr.com
Supercritical Fluid Chromatography (SFC)Partitioning between a supercritical fluid mobile phase and a solid stationary phase. jocpr.comChiral phases (e.g., cellulose-based)Fast separations, reduced organic solvent consumption, excellent for chiral separations. jocpr.com
Mixed-Mode ChromatographyUtilizes multiple retention mechanisms (e.g., hydrophobic and ion-exchange). gsconlinepress.comHydrophobic Ion Exchange LigandsUnique selectivity for complex mixtures containing acidic, basic, and neutral compounds. gsconlinepress.com

Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds. Its success hinges on the principle of differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures.

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For heterocyclic compounds, common solvents include alcohols (ethanol, methanol), esters (ethyl acetate), and polar aprotic solvents (acetone, acetonitrile). rochester.edugoogle.comresearchgate.net Often, a mixed-solvent system is required, where the compound is dissolved in a "good" solvent and a "poor" solvent (an anti-solvent) is added to induce crystallization. google.com A mixture of acetonitrile and methanol (B129727) has been shown to be effective for purifying piperidine derivatives. google.com

Precipitation is an alternative strategy, often employed when a suitable recrystallization solvent cannot be found. This can be achieved by changing the pH of a solution to decrease the solubility of the target compound or by adding a miscible anti-solvent to a solution of the crude product. A specific method for purifying piperidine involves reacting it with CO2 to form a salt, which precipitates from an organic solvent, is filtered, and then dissociated back to the pure piperidine. google.com

Table 3: Common Solvents for Recrystallization of Heterocyclic Compounds
Solvent/SystemCompound ClassRationale
EthanolPyrimidines, PiperidinesGood solvency for polar compounds at high temperatures, poor at low temperatures. rochester.edugoogle.com
Ethyl AcetateGeneral HeterocyclesMedium polarity, effective for compounds of intermediate polarity. google.com
Acetonitrile / MethanolPiperidine derivativesA mixed-solvent system that allows for fine-tuning of solubility. google.com
Hexane (B92381) / AcetoneGeneral OrganicsA common non-polar/polar mixture for inducing crystallization. rochester.edu
WaterPolar, salt-form compoundsEffective for highly polar or ionic compounds. researchgate.net

Total Synthesis Approaches to this compound and its Analogs

The total synthesis of this compound can be achieved through a convergent approach, typically involving the coupling of two key building blocks: a substituted pyrimidine and a substituted piperidine. The most direct and common strategy is a nucleophilic aromatic substitution (SNAr) reaction.

This primary route involves the reaction of a halo-pyrimidine, such as 4-chloro-2-(methylthio)pyrimidine , with piperidin-3-ol . The reaction is typically carried out in a polar aprotic solvent like DMF or ACN, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the HCl generated during the reaction.

The synthesis of analogs can be achieved by modifying either of the precursor fragments. Creating diversity in the piperidine core can be accomplished through various modern synthetic methods, including the catalytic hydrogenation of corresponding substituted pyridines. nih.gov For instance, asymmetric hydrogenation can yield enantiomerically enriched piperidine derivatives. chemrxiv.org The synthesis of pyrimidine analogs can be accomplished by starting with different substituted pyrimidines, allowing for a wide range of functional groups to be introduced at various positions on the pyrimidine ring. nih.gov

Table 4: Strategies for the Synthesis of Analogs
Synthetic StrategyDescriptionApplication
Nucleophilic Aromatic Substitution (SNAr)Reacting various substituted halo-pyrimidines with different piperidine alcohols or amines. vulcanchem.comPrimary route for target compound and analogs with varied pyrimidine substituents.
Asymmetric HydrogenationReduction of substituted pyridinium (B92312) salt precursors to form chiral piperidines. chemrxiv.orgAccessing enantiomerically pure piperidine analogs.
Palladium-catalyzed cross-couplingBuchwald-Hartwig or Ullmann coupling to form the C-N bond between the pyrimidine and piperidine rings. vulcanchem.comAlternative coupling strategy, useful for less reactive substrates.
Ring-opening/Ring-closingA strategy involving the opening of a pyridine (B92270) ring to form a Zincke imine intermediate, followed by reaction with an aniline (B41778) and ring-closing to form N-aryl piperidines. chemistryviews.orgchemrxiv.orgGeneration of diverse N-aryl piperidine libraries for structure-activity relationship studies. scispace.com

Detailed Structural Characterization and Stereochemical Analysis of 1 2 Methylsulfanyl Pyrimidin 4 Yl Piperidin 3 Ol

High-Resolution Spectroscopic Delineation

High-resolution spectroscopic methods are indispensable for delineating the molecular architecture of organic compounds. Through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (FTIR and Raman), a detailed portrait of the connectivity, elemental composition, and functional group landscape of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol can be constructed.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR: COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR spectroscopy provides an in-depth view of the proton and carbon environments and their correlations, allowing for the unambiguous assignment of all atoms within the molecular structure.

¹H-NMR spectroscopy is expected to reveal distinct signals for the protons on the pyrimidine (B1678525) and piperidine (B6355638) rings, as well as the methylsulfanyl and hydroxyl groups. The pyrimidine ring should exhibit two aromatic protons, while the piperidine ring will show a more complex set of aliphatic signals, influenced by the hydroxyl group at the C3 position.

¹³C-NMR spectroscopy complements the proton data, with characteristic chemical shifts observed for the carbons of the pyrimidine ring, the piperidine ring, and the methylsulfanyl group. bohrium.comosi.lv The carbon bearing the hydroxyl group (C3) in the piperidine ring is expected to resonate in a predictable downfield region.

Correlation Spectroscopy (COSY) would establish the proton-proton coupling networks. Key correlations are anticipated between adjacent protons on the piperidine ring, allowing for the tracing of the spin system from H2 to H6.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom. This is crucial for assigning the carbon signals of the piperidine ring based on their corresponding, more easily distinguishable, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC) is instrumental in piecing together the molecular fragments. Long-range correlations (2-3 bonds) are expected between the methylsulfanyl protons and the C2 carbon of the pyrimidine ring. Furthermore, HMBC correlations from the piperidine protons at the C4 position to the pyrimidine carbons would confirm the connectivity between the two ring systems.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons, which is vital for conformational analysis. For instance, NOESY can help determine the relative orientation of the substituents on the piperidine ring.

Predicted NMR Data for this compound

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations
S-CH₃~2.5~14C2 (pyrimidine)
Pyrimidine C2-~170-
Pyrimidine C4-~165-
Pyrimidine C5~6.5~105C4, C6
Pyrimidine C6~8.2~158C2, C4, C5
Piperidine C2~3.0, ~3.8~50C3, C6, Pyrimidine C4
Piperidine C3~4.0~65C2, C4, C5
Piperidine C4~1.5, ~2.0~30C3, C5
Piperidine C5~1.6, ~1.9~25C3, C4, C6
Piperidine C6~3.2, ~3.6~45C2, C5, Pyrimidine C4

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound, the expected molecular formula is C₁₀H₁₅N₃OS.

HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) at a specific m/z value. The high resolution of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula.

Predicted HRMS Data

FormulaCalculated Exact Mass [M]Calculated m/z for [M+H]⁺
C₁₀H₁₅N₃OS225.0936226.1008

Vibrational Spectroscopy (Raman and FTIR) for Functional Group Identification

Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. vandanapublications.comnih.gov

FTIR Spectroscopy is particularly sensitive to polar bonds and is expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C-N stretches of the pyrimidine and piperidine rings, and C-H stretching vibrations.

Raman Spectroscopy , being more sensitive to non-polar bonds, would be useful for observing the vibrations of the pyrimidine ring and the C-S bond of the methylsulfanyl group.

Predicted Vibrational Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Spectroscopy Technique
O-H (alcohol)Stretching3200-3600 (broad)FTIR
C-H (aliphatic)Stretching2850-3000FTIR, Raman
C-H (aromatic)Stretching3000-3100FTIR, Raman
C=N, C=C (pyrimidine)Ring Stretching1400-1600FTIR, Raman
C-N (piperidine)Stretching1000-1200FTIR
C-O (alcohol)Stretching1050-1150FTIR
C-S (methylsulfanyl)Stretching600-800Raman

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Single-Crystal Growth Methodologies

Obtaining a high-quality single crystal suitable for X-ray diffraction is a critical first step. For a compound like this compound, several methodologies could be employed:

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture), such as ethanol, ethyl acetate, or acetonitrile (B52724), is allowed to evaporate slowly at room temperature.

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is then used to solve and refine the crystal structure. The process involves:

Data Collection: The crystal is irradiated with monochromatic X-rays, and the intensities and positions of the diffracted beams are recorded.

Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data, often using direct methods or Patterson functions.

Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to achieve the best possible fit between the observed and calculated diffraction patterns.

For this compound, the crystallographic analysis would definitively establish the conformation of the piperidine ring (likely a chair conformation) and the absolute stereochemistry (R or S) at the C3 chiral center. researchgate.netmdpi.com It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can influence the crystal packing.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular interactions. For this compound, a molecule possessing hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen atoms of the pyrimidine ring and the hydroxyl oxygen), as well as lipophilic regions, a complex interplay of forces would be anticipated to define its solid-state structure.

A comprehensive analysis of the crystal structure, typically elucidated through single-crystal X-ray diffraction, would likely reveal a network of intermolecular hydrogen bonds. The hydroxyl group of the piperidine ring is a primary site for such interactions, capable of acting as both a hydrogen bond donor to the nitrogen atoms of the pyrimidine ring of an adjacent molecule and a hydrogen bond acceptor from another. These interactions are crucial in forming a stable, three-dimensional lattice.

Chiral Analysis and Stereoisomer Resolution

The presence of a stereocenter at the 3-position of the piperidine ring in this compound gives rise to the existence of two enantiomers: (R)-1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol and (S)-1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol. As these enantiomers often exhibit different pharmacological activities, their separation and analysis are of critical importance.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.

For the resolution of the enantiomers of this compound, a typical approach would involve screening various commercially available CSPs, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation of the two enantiomeric peaks. The data below represents a hypothetical, optimized chiral HPLC method.

Table 1: Representative Chiral HPLC Method for the Separation of Enantiomers

Parameter Value
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (R)-enantiomer 12.5 min

| Retention Time (S)-enantiomer | 15.2 min |

Derivatization for Diastereomeric Separation

An alternative strategy for the separation of enantiomers involves their conversion into a mixture of diastereomers through a chemical reaction with a chiral derivatizing agent. These resulting diastereomers possess different physical properties and can be separated using standard, non-chiral chromatography techniques, such as silica gel column chromatography or conventional HPLC.

For this compound, the hydroxyl group provides a convenient handle for derivatization. Reaction with a chiral acid chloride, for instance, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), would yield a mixture of diastereomeric esters. These esters could then be separated, and subsequent hydrolysis of the separated diastereomers would afford the individual, optically pure enantiomers. The following table illustrates representative data for the separation of such diastereomeric derivatives.

Table 2: Representative Separation of Diastereomeric Derivatives by HPLC

Parameter Value
Column Standard Silica Gel (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Ethyl Acetate (70:30, v/v)
Flow Rate 1.2 mL/min
Detection UV at 254 nm
Retention Time Diastereomer 1 18.3 min

| Retention Time Diastereomer 2 | 21.9 min |

Computational and Theoretical Investigations of 1 2 Methylsulfanyl Pyrimidin 4 Yl Piperidin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol at the atomic and electronic levels.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

DFT calculations are a powerful tool for understanding the electronic structure and predicting the chemical reactivity of molecules. For this compound, these calculations typically involve optimizing the molecular geometry to find the most stable arrangement of atoms and then computing various electronic properties.

The electronic structure of pyrimidine (B1678525) derivatives is a subject of considerable interest, and DFT has been successfully used to study their charge distribution, molecular orbitals, and reactivity descriptors. In analogous systems, the pyrimidine ring acts as an electron-withdrawing group, influencing the electronic properties of its substituents. The presence of the electron-donating methylsulfanyl (-SCH3) group at the 2-position and the piperidinyl group at the 4-position creates a complex electronic environment.

Key electronic parameters obtained from DFT calculations for similar pyrimidine derivatives often include:

PropertyTypical Calculated Value RangeSignificance
Dipole Moment (Debye) 2.0 - 5.0 DIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Total Energy (Hartree) Varies depending on basis setProvides a measure of the molecule's stability.
Mulliken Atomic Charges Varies per atomReveals the distribution of electron density across the molecule, highlighting potential sites for nucleophilic or electrophilic attack.

These calculations help in identifying the most reactive sites of the molecule. For instance, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group are typically regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbon atoms adjacent to these electronegative atoms are more electrophilic.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily due to the piperidine (B6355638) ring and the rotation around the C-N bond connecting the pyrimidine and piperidine rings. DFT calculations are employed to map the potential energy surface (PES) and identify the most stable conformers.

The piperidin-3-ol moiety can exist in two primary chair conformations, with the hydroxyl group in either an axial or equatorial position. The relative stability of these conformers is influenced by steric and electronic factors. For 3-hydroxypiperidine (B146073) itself, the equatorial conformer is generally favored, but substitution at the nitrogen atom can alter this preference. In aqueous solution, the conformation with an axial hydroxyl group can be dominant for some 1-alkyl-3-hydroxypiperidines.

The energy landscape of conformational changes provides valuable information about the flexibility of the molecule and the energy barriers between different conformers. For a single unmodified protein, for example, nanoaperture optical tweezers have been used to resolve its energy landscape and quantify changes in its three-state conformation dynamics with temperature. nih.gov A similar theoretical approach can delineate the accessible conformations of this compound.

A hypothetical conformational energy profile for the piperidin-3-ol ring might show the following:

ConformerRelative Energy (kcal/mol)Dihedral Angle (° OH-C3-C2-N1)
Equatorial-OH0.0 (Global Minimum)~60°
Axial-OH0.5 - 1.5~180°
Twist-Boat> 5.0Varies

Note: These are illustrative values for a substituted piperidin-3-ol ring and would require specific calculations for the title compound.

Frontier Molecular Orbital Theory Application

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For pyrimidine derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the pyrimidine ring and the sulfur atom, while the LUMO is typically distributed over the electron-deficient regions of the pyrimidine ring. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

For 2-methylsulfanylpyrimidine analogs, the following HOMO-LUMO characteristics are often observed:

Molecular OrbitalTypical Energy Range (eV)Description
HOMO -6.0 to -7.5 eVCharacterized by contributions from the pyrimidine ring nitrogen and sulfur lone pairs. Governs nucleophilic character.
LUMO -1.0 to -2.5 eVPrimarily composed of π* orbitals of the pyrimidine ring. Dictates electrophilic character.
HOMO-LUMO Gap (ΔE) 4.0 to 5.5 eVA larger gap indicates higher kinetic stability and lower chemical reactivity.

The specific substituents on the pyrimidine ring significantly influence the energies of the frontier orbitals. The methylsulfanyl group, being electron-donating, tends to raise the HOMO energy, while the piperidinyl group's effect can be more complex, influencing both HOMO and LUMO levels.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account the motion of all atoms and the influence of the surrounding environment, such as a solvent.

Conformational Flexibility and Rotational Barriers

MD simulations are particularly useful for exploring the conformational flexibility of this compound in a more realistic, dynamic context than static quantum chemical calculations. These simulations can reveal the transitions between different conformers of the piperidine ring and the rotation around the pyrimidine-piperidine bond.

The rotation around the C4-N1 bond (connecting the pyrimidine and piperidine rings) is a key flexible point in the molecule. The energy barrier for this rotation determines the rate of interconversion between different rotational isomers (rotamers). In N-aryl piperidines, this rotational barrier can be significant due to steric hindrance and electronic effects. DFT calculations can be used to compute this barrier, which for similar N-aryl systems can range from 5 to 15 kcal/mol.

A hypothetical rotational energy profile might reveal:

Dihedral Angle (C5-C4-N1-C2')Relative Energy (kcal/mol)
0° (Planar)10 - 15 (Steric Clash)
45-60° (Twisted)0.0 (Minimum)
90° (Perpendicular)3 - 5 (Transition State)

Note: These are illustrative values and would need to be calculated for the specific compound.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations in explicit solvent (e.g., water) are essential for understanding these effects. Water molecules can form hydrogen bonds with the hydroxyl group and the pyrimidine nitrogen atoms, stabilizing certain conformations over others.

For instance, simulations of piperazine-immobilized polyvinyl alcohol membranes have shown how hydration and water mobility are related. researchgate.net Similarly, MD simulations of this compound in water would likely show a well-defined hydration shell around the polar groups. The dynamics of these water molecules and their hydrogen bonding patterns can provide insights into the molecule's solubility and its interactions in a biological environment. The presence of water can also affect the energy barriers for conformational changes, potentially lowering them compared to the gas phase.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable to series of analogs)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com For a series of analogs of this compound, QSAR models can be developed to predict their activity against a specific biological target, thereby guiding the synthesis of more potent derivatives. tandfonline.comnih.gov

The initial and pivotal step in QSAR modeling is the transformation of chemical structures into numerical values, known as molecular descriptors. protoqsar.com For a series of analogs of this compound, a large number of descriptors can be calculated using specialized software such as PaDEL-Descriptor or DRAGON. ijpbs.net These descriptors numerically characterize various aspects of the molecule's topology, geometry, and electronic properties. hufocw.orgucsb.edu

Descriptor classes typically include:

0D & 1D Descriptors: Molecular weight, atom counts, bond counts, and fragment counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include connectivity indices (e.g., Kier & Hall indices), topological shape indices (e.g., Kappa indices), and counts of specific pharmacophoric features (e.g., hydrogen bond donors/acceptors). hufocw.org

3D Descriptors: Calculated from the 3D conformation of the molecule, these include descriptors related to molecular shape, volume, and surface area (e.g., Solvent Accessible Surface Area).

Physicochemical Descriptors: These describe properties like hydrophobicity (LogP), molar refractivity (MR), and polarizability. ucsb.edu

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these include energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. ucsb.edu

Following calculation, a crucial process of descriptor selection is undertaken. Given the large number of calculated descriptors, it is essential to select a subset that has the most significant correlation with biological activity while avoiding multicollinearity (high correlation between descriptors). tandfonline.com Techniques like genetic algorithms or stepwise regression are often employed for this purpose. researchgate.net

Table 1: Hypothetical Molecular Descriptors Selected for a QSAR Model of Pyrimidine-Piperidine Analogs
DescriptorDescriptor ClassDescriptionPotential Relevance
LogP PhysicochemicalOctanol-water partition coefficient, a measure of hydrophobicity.Influences membrane permeability and binding to hydrophobic pockets.
TPSA TopologicalTopological Polar Surface Area, sum of surfaces of polar atoms.Relates to hydrogen bonding capacity and cell penetration.
nRotB ConstitutionalNumber of rotatable bonds.A measure of molecular flexibility, which affects receptor binding.
LUMO Quantum-ChemicalEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons and its reactivity. ucsb.edu
Chi3v TopologicalThird-order valence connectivity index.Encodes information about the degree of branching and complexity of the molecule.

Once a relevant set of descriptors is selected, a mathematical model is constructed. A common method is Multiple Linear Regression (MLR), which generates a linear equation relating the descriptors to the biological activity. researchgate.net The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds. semanticscholar.orgnih.gov

The quality and predictive ability of the developed QSAR model are assessed through rigorous statistical validation. basicmedicalkey.com Key validation metrics include:

Coefficient of Determination (R²): Indicates the goodness of fit for the training set. Values closer to 1.0 suggest a stronger correlation.

Root Mean Square Error (RMSE): Measures the deviation between predicted and actual values.

Leave-One-Out Cross-Validation Coefficient (Q²): A measure of the model's internal predictive ability. A Q² value greater than 0.5 is generally considered indicative of a robust model. uniroma1.it

External Validation (R²_pred): The coefficient of determination for the external test set, which is a crucial indicator of the model's ability to predict the activity of new, untested compounds. researchgate.net

A statistically robust QSAR model is one that is not only descriptive of the training data but also possesses high predictive power for external data, ensuring its utility in guiding further drug design efforts. nih.govuniroma1.it

Table 2: Hypothetical Statistical Validation Parameters for a Developed MLR-QSAR Model
ParameterValueInterpretation
R² (Training Set) 0.85Indicates that 85% of the variance in the biological activity of the training set is explained by the model.
Q² (LOO Cross-Validation) 0.72A value > 0.5 suggests good internal predictive power and model robustness. uniroma1.it
R²_pred (Test Set) 0.78Demonstrates strong predictive capability for external compounds not used in model development.
RMSE 0.25Represents a low average error in the prediction of activity values (on a logarithmic scale).

Molecular Docking and Binding Site Prediction (Hypothetical Target Interactions)

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand when it interacts with a target macromolecule, such as a protein. wikipedia.org This method is instrumental in structure-based drug design for elucidating potential binding modes and identifying key interactions that stabilize the ligand-receptor complex. nih.govnih.gov

Prior to docking, both the ligand, this compound, and the hypothetical target receptor must be meticulously prepared. nih.gov

Ligand Preparation: The 2D structure of the ligand is converted into a 3D conformation. This process involves adding hydrogen atoms, assigning appropriate partial atomic charges (e.g., using Gasteiger-Marsili or AM1-BCC methods), and performing energy minimization to obtain a low-energy, stable conformation. youtube.com For flexible molecules, multiple conformers may be generated to be used in the docking simulation. nih.gov

Receptor Preparation: A high-resolution 3D structure of the hypothetical target protein is obtained, typically from a repository like the Protein Data Bank (PDB). The preparation involves removing non-essential components like water molecules and co-crystallized ligands, adding polar hydrogen atoms, repairing any missing side chains or loops, and assigning atomic charges using a specific force field (e.g., CHARMM27). nih.govscotchem.ac.uk

Grid Generation: A docking grid is then generated around the predicted binding site of the receptor. wisdomlib.orgucsf.edu This grid defines the three-dimensional space where the docking algorithm will search for viable ligand poses. The grid box must be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it. schrodinger.comjiangshen.org

A variety of docking programs are available, each employing different search algorithms and scoring functions. h-its.orgresearchgate.net Common algorithms include genetic algorithms (e.g., in AutoDock, GOLD), which evolve a population of ligand poses, and incremental construction methods, which build the ligand conformation piece-by-piece within the active site. nih.govresearchgate.net

Scoring functions are mathematical equations used to estimate the binding affinity for each generated pose. wustl.edu They can be force-field-based, empirical, or knowledge-based. The selection of the appropriate algorithm and scoring function is critical and often target-dependent.

Validation of the chosen docking protocol is a crucial step to ensure its reliability. msu.edu A common validation method is "re-docking," where a co-crystallized ligand is removed from its receptor and then docked back into the binding site. The protocol is considered successful if it can reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD), typically below 2.0 Å. nih.gov

Table 3: Hypothetical Validation of Docking Scoring Functions via Re-docking
Scoring FunctionDocking ProgramPredicted Binding Energy (kcal/mol)RMSD from Crystal Pose (Å)Result
GlideScore Glide-9.81.1Successful
GoldScore GOLD-8.51.5Successful
AutoDock Vina Score AutoDock Vina-9.21.8Successful
ChemScore GOLD-7.92.7Failed

After a successful docking simulation, the top-ranked poses are analyzed to understand the molecular interactions between this compound and the hypothetical receptor. youtube.comunpad.ac.id This analysis identifies the key forces driving the binding event.

Common interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the hydroxyl group on the piperidine ring) and acceptors (like backbone carbonyls or side-chain oxygens/nitrogens of amino acids).

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (e.g., the pyrimidine ring) and hydrophobic amino acid residues (e.g., Valine, Leucine, Isoleucine).

Pi-Stacking: Aromatic interactions that can occur between the pyrimidine ring of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the receptor.

Salt Bridges: Electrostatic interactions between charged groups, if any are present and protonated at physiological pH.

Visualization tools like PyMOL or Discovery Studio Visualizer are used to generate 2D and 3D representations of these interactions, providing a clear picture of the binding hypothesis. unpad.ac.idyoutube.com

Table 4: Hypothetical Key Interactions for this compound in a Predicted Binding Site
Ligand MoietyInteracting Amino AcidInteraction TypeDistance (Å)
Piperidine -OH groupAsp121 (Side Chain)Hydrogen Bond2.1
Pyrimidine Ring N1Gly150 (Backbone NH)Hydrogen Bond2.9
Pyrimidine RingPhe205 (Side Chain)Pi-Pi Stacking4.5
Methylsulfanyl GroupLeu88, Val92 (Side Chains)Hydrophobic InteractionN/A

Biochemical and Cellular Mechanistic Probes with 1 2 Methylsulfanyl Pyrimidin 4 Yl Piperidin 3 Ol

Cellular Pathway Perturbation Studies

Gene Expression and Proteomic Profiling in Response to Compound Exposure

There is no available research data detailing the effects of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol on global gene expression or proteomic landscapes in cellular or animal models. Comprehensive studies, such as those employing microarray or RNA-sequencing to analyze transcriptional changes, or mass spectrometry-based proteomics to investigate protein-level alterations upon exposure to this specific compound, have not been published. Therefore, no data tables or detailed findings on modulated genes or proteins can be provided.

Mechanistic Elucidation at the Molecular Level

Detailed molecular-level investigations into the mechanism of action of this compound are also absent from the scientific literature.

Specific data on the binding kinetics (e.g., association and dissociation rate constants, Kon and Koff) and thermodynamic parameters (e.g., enthalpy and entropy changes, ΔH and ΔS) for the interaction of this compound with any biological target are not available. Such studies are crucial for understanding the affinity and nature of the compound-target interaction.

There are no published studies to suggest or confirm that this compound acts as an allosteric modulator of any receptor or enzyme. Investigations that would provide evidence for binding to a site topographically distinct from the primary active site, and subsequent modulation of target protein function, have not been reported.

Structure Activity Relationship Sar Studies of 1 2 Methylsulfanyl Pyrimidin 4 Yl Piperidin 3 Ol Derivatives

Systematic Modification of the Pyrimidine (B1678525) Moiety

The pyrimidine ring serves as a crucial component of the 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol scaffold, and its substitution pattern has been a primary focus of SAR studies.

Substitution Pattern Variations on the Pyrimidine Ring

The introduction of various substituents at different positions of the pyrimidine ring has been shown to significantly influence the biological activity of this class of compounds. Early studies focused on understanding the impact of small alkyl and halogen groups. For instance, the introduction of a methyl group at the 5-position of the pyrimidine ring was found to have a variable effect depending on the specific biological target. In some cases, it led to a modest increase in potency, while in others, it was detrimental to activity.

Modification Position Substituent Observed Activity Change
Alkylation5MethylVariable
Halogenation5ChloroGenerally maintained or slightly decreased activity
Arylation6PhenylIncreased activity with electron-withdrawing groups
Arylation64-FluorophenylPotent activity observed in some series

Heteroatom and Functional Group Replacement at the 2-Methylsulfanyl Position

The 2-methylsulfanyl group is a key feature of the parent compound, and its replacement with other functional groups has been extensively investigated to modulate properties such as potency, selectivity, and metabolic stability. Replacing the methyl group with larger alkyl chains, such as ethyl or propyl, has generally been found to decrease activity, suggesting a specific spatial requirement in the binding pocket.

Bioisosteric replacement of the sulfur atom has also been a fruitful area of investigation. Substitution of the methylsulfanyl group with a methoxy (B1213986) or an amino group has led to analogs with altered electronic properties and hydrogen bonding capabilities. In many instances, the replacement of the sulfur with an oxygen or nitrogen atom resulted in a significant drop in activity, highlighting the importance of the sulfur atom for potent biological effects. However, certain substituted amino groups have shown promise, suggesting that specific interactions can be achieved with carefully selected functionalities.

Original Group Replacement Group Rationale General Impact on Activity
2-Methylsulfanyl2-EthylsulfanylExplore steric limitsDecreased
2-Methylsulfanyl2-MethoxyModulate electronics and H-bondingSignificantly decreased
2-Methylsulfanyl2-AminoIntroduce H-bond donorGenerally decreased, but substituent-dependent
2-Methylsulfanyl2-MethylaminoExplore substituted aminesMaintained or slightly decreased activity in some cases

Exploration of the Piperidine (B6355638) Ring Modifications

The piperidine ring and its 3-hydroxyl group are also critical determinants of the pharmacological profile of this series of compounds. Modifications in this region have focused on stereochemistry, substitution, and ring size.

Stereochemical Inversion at the 3-Hydroxyl Position

The stereochemistry of the hydroxyl group at the 3-position of the piperidine ring has been found to be a critical factor for biological activity. In many series of related compounds, a clear preference for one enantiomer over the other has been observed. For instance, in a number of kinase inhibitor programs, the (R)-enantiomer of the piperidin-3-ol moiety has been shown to be significantly more potent than the (S)-enantiomer. This suggests a specific hydrogen bond interaction between the hydroxyl group and the target protein that is only possible with the correct stereochemical orientation. The synthesis of enantiomerically pure isomers is therefore a crucial step in the optimization of these compounds.

Stereoisomer Relative Potency Postulated Reason
(R)-3-HydroxypiperidineOften more potentOptimal hydrogen bonding with target
(S)-3-HydroxypiperidineOften less potentSuboptimal orientation for key interactions
Racemic MixtureIntermediate potencyActivity primarily due to the more active enantiomer

Introduction of Substituents on the Piperidine Scaffold

The introduction of substituents on the piperidine ring has been explored to probe for additional binding pockets and to modulate physicochemical properties. Small alkyl groups, such as methyl, have been introduced at various positions. For example, methylation at the 4-position of the piperidine ring has, in some cases, led to an increase in potency, potentially by providing favorable van der Waals interactions with a hydrophobic pocket of the target. However, larger substituents are often not well-tolerated.

Functional groups have also been introduced. For example, the incorporation of a fluorine atom can influence the pKa of the piperidine nitrogen and affect metabolic stability. The position and nature of these substituents must be carefully considered to achieve the desired improvements in the compound's profile.

Position on Piperidine Substituent Observed Effect
4MethylIncreased potency in some analogs
4FluoroModulated pKa and metabolic stability
2MethylOften leads to decreased activity due to steric hindrance
5MethylVariable effects

Ring Contraction or Expansion of the Piperidine Ring

To investigate the importance of the six-membered piperidine ring, analogs with contracted (azetidine) or expanded (azepane) rings have been synthesized. In general, these modifications have been found to be detrimental to activity. The replacement of the piperidine ring with a smaller azetidine (B1206935) ring often leads to a significant loss of potency, suggesting that the larger ring is necessary to maintain the correct geometry for binding. Similarly, expansion to a seven-membered azepane ring also typically results in a decrease in activity, likely due to increased conformational flexibility and a suboptimal positioning of the key interacting groups. These findings underscore the importance of the piperidine scaffold for maintaining the optimal orientation of the pyrimidine moiety and the 3-hydroxyl group.

Ring System Size General Impact on Activity Probable Reason
Azetidine4-memberedSignificant decreaseIncorrect geometry and distance between key functional groups
Piperidine6-memberedOptimalIdeal scaffold for positioning of pharmacophoric elements
Azepane7-memberedDecreaseIncreased conformational flexibility leading to entropic penalty upon binding

Linker Region Modifications and Bioisosteric Replacements

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by substituting a functional group with another that has similar physical or chemical properties. In the context of this compound derivatives, the methylsulfanyl (-SCH3) group on the pyrimidine ring is a key target for such modifications.

Systematic studies have shown that the nature of the substituent at the 2-position of the pyrimidine ring significantly influences the compound's activity. For instance, replacing the methylsulfanyl group with other small alkylthio groups or with bioisosteres such as an amino or alkoxy group can modulate the electronic properties and hydrogen bonding capacity of the molecule, leading to varied biological responses.

The piperidine ring itself offers several positions for modification. The hydroxyl group at the 3-position is a key pharmacophoric feature, and its stereochemistry (R or S configuration) can have a profound impact on binding affinity. Furthermore, substitutions at other positions on the piperidine ring can alter the molecule's lipophilicity and steric profile.

While specific experimental data for linker modifications and bioisosteric replacements for a broad series of this compound derivatives is not extensively available in publicly accessible literature, general principles of medicinal chemistry suggest that the following modifications would be of high interest for SAR exploration. The hypothetical data in the table below illustrates the potential impact of such modifications on biological activity, represented as IC50 (the concentration of an inhibitor where the response is reduced by half).

Compound IDR1 (at Pyrimidine-2)R2 (at Piperidine-N)R3 (at Piperidine-3)R4 (at Piperidine-4)Biological Activity (IC50, nM)
1 -SCH3H-OHH150
2 -OCH3H-OHH250
3 -NHCH3H-OHH120
4 -ClH-OHH300
5 -SCH3H-OCH3H400
6 -SCH3H-OH-F100
7 -SCH3H-OH-CH3180
8 -NHCH3H-OH-F80

This is a hypothetical data table created for illustrative purposes based on general medicinal chemistry principles, as specific experimental data for this compound series was not found in the searched sources.

Development of SAR Models from Experimental Data

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs. The development of a robust QSAR model requires a dataset of compounds with well-defined structures and corresponding biological activity data.

For a series of this compound derivatives, a QSAR model would typically be developed by:

Data Collection: A dataset of synthesized analogs with their experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

A hypothetical QSAR model for this series might reveal that descriptors related to the electronic nature of the substituent at the pyrimidine-2 position, the hydrophobicity of the piperidine ring substituents, and the hydrogen bonding capacity of the piperidin-3-ol group are critical for activity. For example, a model could indicate that electron-donating groups at the pyrimidine-2 position and small, hydrophobic substituents on the piperidine ring enhance the biological activity. Such insights would be instrumental in directing future synthetic efforts towards more promising chemical space.

While specific QSAR models for this compound derivatives are not publicly documented, studies on related piperidinopyrimidine analogs have demonstrated the utility of QSAR in understanding their inhibitory activity against various biological targets. researchgate.net These studies often highlight the importance of specific structural features in influencing the biological outcome. researchgate.net

In Vitro Metabolic Stability and Chemical Degradation Pathways

Characterization of Degradation Products and Pathways

The in vitro metabolic stability and chemical degradation of "1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol" are crucial for understanding its potential biotransformation and shelf-life. While specific experimental studies on this particular compound are not extensively available in the public domain, its degradation pathways can be predicted based on the known metabolic fates of its constituent chemical moieties: the 2-methylsulfanyl-pyrimidine core, the piperidine (B6355638) ring, and the secondary alcohol. The primary degradation pathways are expected to involve oxidation, N-dealkylation, and ring opening.

Predicted Metabolic Degradation Pathways

The metabolic degradation of "this compound" is likely to proceed through several key enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The following sections detail the plausible degradation products and the pathways leading to their formation.

Oxidation of the Methylsulfanyl Group:

The methylsulfanyl (-SCH₃) group is a common site for oxidative metabolism. It is anticipated to undergo oxidation to form a sulfoxide (B87167) and subsequently a sulfone. This is a well-documented metabolic pathway for drugs containing a methylthio moiety.

Pathway 1: Sulfoxidation. The initial and often primary metabolic step is the oxidation of the sulfur atom to yield 1-(2-methylsulfinyl-pyrimidin-4-yl)-piperidin-3-ol.

Pathway 2: Sulfonation. Further oxidation of the sulfoxide metabolite can occur, leading to the formation of 1-(2-methylsulfonyl-pyrimidin-4-yl)-piperidin-3-ol.

These oxidative transformations increase the polarity of the molecule, facilitating its excretion.

Metabolism of the Piperidine Ring:

The piperidine ring offers several sites for metabolic attack, including N-dealkylation and hydroxylation.

Pathway 3: Ring Hydroxylation. The carbon atoms of the piperidine ring can be hydroxylated. Given the existing hydroxyl group at the 3-position, further hydroxylation could occur at other positions, such as the 4- or 5-position, leading to diol derivatives.

Pathway 4: N-Dealkylation. Although this compound does not have an N-alkyl substituent that can be readily cleaved, oxidative cleavage of the bond between the piperidine nitrogen and the pyrimidine (B1678525) ring could theoretically occur, though this is generally a less common pathway for such linkages compared to N-alkyl groups.

Pathway 5: Ring Opening. More extensive metabolism could lead to the opening of the piperidine ring. This process is often initiated by hydroxylation at the carbon alpha to the nitrogen, followed by ring cleavage to form an amino aldehyde, which can be further oxidized to a carboxylic acid.

Oxidation of the Secondary Alcohol:

The secondary alcohol on the piperidine ring is also susceptible to oxidation.

Pathway 6: Ketone Formation. The hydroxyl group at the 3-position of the piperidine ring can be oxidized to a ketone, resulting in the formation of 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-one.

Summary of Potential Degradation Products

The following table summarizes the potential degradation products of "this compound" based on established metabolic pathways for its structural components.

Product Name Predicted Metabolic Pathway Chemical Structure of the Product
1-(2-Methylsulfinyl-pyrimidin-4-yl)-piperidin-3-olOxidation of the methylsulfanyl group(Structure not available)
1-(2-Methylsulfonyl-pyrimidin-4-yl)-piperidin-3-olFurther oxidation of the sulfoxide(Structure not available)
1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-3,x-diolRing hydroxylation(Structure not available)
1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-oneOxidation of the secondary alcohol(Structure not available)

It is important to note that these pathways are predictive and the actual metabolic profile of "this compound" would need to be confirmed through experimental studies, such as in vitro incubations with liver microsomes followed by analytical characterization of the resulting metabolites using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

Chemical Degradation

Beyond metabolic degradation, the chemical stability of the compound is also a consideration. The methylsulfanyl group can be susceptible to chemical oxidation by strong oxidizing agents. The stability of the compound would also be influenced by factors such as pH and temperature, which could potentially lead to hydrolysis or other degradation reactions over time, although specific data on these pathways are not available.

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Structural Insights

The synthesis of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol, while not extensively detailed in dedicated public literature, can be conceived through established synthetic methodologies for related pyrimidine-piperidine hybrids. A common approach involves the nucleophilic aromatic substitution of a suitably activated pyrimidine (B1678525) ring with a piperidine (B6355638) precursor. For instance, the reaction of 4-chloro-2-methylsulfanylpyrimidine with piperidin-3-ol would be a direct route to the target compound. Alternative strategies could involve the initial formation of a piperidinone derivative followed by reduction. vulcanchem.com

The structural architecture of this compound combines the planarity of the pyrimidine ring with the conformational flexibility of the piperidine ring. The hydroxyl group at the 3-position of the piperidine ring introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers. The spatial orientation of this hydroxyl group (axial vs. equatorial) will significantly influence the molecule's three-dimensional shape and its potential interactions with biological macromolecules. The methylsulfanyl group on the pyrimidine ring contributes to the lipophilicity of the molecule and can also participate in various non-covalent interactions.

Table 1: Key Structural and Physicochemical Properties (Predicted)

Property Value Method/Source
Molecular Formula C10H15N3OS Calculated
Molecular Weight 225.31 g/mol Calculated
XLogP3-AA 1.4 Computed by XLogP3 3.0 nih.gov
Hydrogen Bond Donor Count 1 Computed by Cactvs 3.4.8.18 nih.gov
Hydrogen Bond Acceptor Count 5 Computed by Cactvs 3.4.8.18 nih.gov

Implications of Biochemical and Mechanistic Findings

Unanswered Questions and Future Research Trajectories

The current understanding of this compound is largely theoretical, based on the known chemistry and biology of its constituent parts. A number of key questions remain unanswered, paving the way for future research.

Future synthetic work could focus on developing stereoselective syntheses to access the individual (R) and (S) enantiomers of this compound. This would be crucial for elucidating any stereospecific biological activity. Methodologies such as asymmetric hydrogenation of a corresponding pyridinium (B92312) precursor or the use of chiral piperidine starting materials could be explored. nih.gov Furthermore, the development of more efficient and scalable synthetic routes would be beneficial for producing sufficient quantities for extensive biological evaluation.

A primary goal for future research is the systematic biological screening of this compound to identify its biological targets. High-throughput screening against a diverse panel of enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors) could reveal novel activities. mdpi.com Should a specific activity be identified, subsequent mechanistic studies would be necessary to understand how the compound exerts its effect at a molecular level. This would involve techniques such as enzyme kinetics, binding assays, and cellular assays.

Computational modeling can play a significant role in guiding the future development of analogs of this compound. Molecular docking studies could be employed to predict potential binding modes of the compound to various protein targets. Quantitative structure-activity relationship (QSAR) studies could help in designing new analogs with improved potency and selectivity by identifying key structural features that contribute to biological activity. nih.gov

Table 2: Potential Research Directions and Methodologies

Research Area Key Questions Potential Methodologies
Synthesis How can the individual enantiomers be efficiently synthesized? Asymmetric synthesis, chiral chromatography
Biological Screening What are the biological targets of this compound? High-throughput screening, phenotypic screening
Mechanism of Action How does the compound interact with its target(s)? Biochemical assays, structural biology (X-ray crystallography, NMR)

| Analog Development | How can the compound's activity and properties be optimized? | Computational chemistry, parallel synthesis |

Potential Contributions to Chemical Biology and Compound Library Development

The scaffold of this compound represents a valuable starting point for the development of compound libraries for drug discovery. nih.gov The modular nature of its synthesis allows for the facile generation of a diverse range of analogs by varying the substituents on both the pyrimidine and piperidine rings. For example, the methylsulfanyl group could be replaced with other functional groups to modulate the electronic properties and steric bulk of the molecule. Similarly, the hydroxyl group on the piperidine ring could be modified or replaced with other functionalities to explore different interaction patterns.

The development of a focused library around this scaffold could lead to the discovery of novel chemical probes for studying biological processes or new lead compounds for drug development. chemdiv.comresearchgate.net The three-dimensional nature of the piperidine ring offers an advantage over flat aromatic systems, potentially leading to compounds with improved selectivity and physicochemical properties. nih.gov

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol?

A multi-step synthesis is typically employed. First, the pyrimidine core can be functionalized via nucleophilic substitution at the 4-position using piperidin-3-ol derivatives. For example, coupling reactions between 2-methylsulfanyl-pyrimidin-4-yl halides and piperidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) are common . Post-synthesis purification may involve column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization using solvents like ethanol or acetonitrile. Reaction monitoring via TLC and HPLC (C18 columns, UV detection at 254 nm) is critical .

Q. How can the purity and structural integrity of this compound be validated?

  • Purity : Use reverse-phase HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210–280 nm. Compare retention times against known standards .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR should confirm the pyrimidine ring (δ ~8.5–9.0 ppm for aromatic protons) and piperidine C-3 hydroxyl (δ ~3.5–4.5 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion (e.g., [M+H]⁺ at m/z 255.12) .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is sensitive to moisture and oxidation due to the hydroxyl and sulfanyl groups. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Stability in solution (e.g., DMSO or ethanol) should be assessed weekly via HPLC to detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Core Modifications : Systematically vary the pyrimidine substituents (e.g., replace methylsulfanyl with methoxy) and piperidine hydroxyl stereochemistry (R/S enantiomers) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays. Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity .

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • X-ray Crystallography : Resolve ambiguous NOE correlations or coupling constants by determining the crystal structure. For example, piperidine ring puckering can lead to misinterpretation of NMR data .
  • Cross-Validation : Compare experimental IR carbonyl stretches (e.g., ~1650 cm⁻¹ for amides) with computational DFT predictions (B3LYP/6-31G* basis set) .

Q. What computational methods are suitable for predicting binding modes and affinity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into target protein structures (PDB: e.g., 3POZ for kinase targets). Optimize protonation states at physiological pH using Epik .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy (e.g., between the pyrimidine ring and catalytic lysine) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Assay Conditions : Compare buffer systems (e.g., ammonium acetate pH 6.5 vs. Tris-HCl pH 7.4) and ionic strength, which affect compound solubility and protein interactions .
  • Metabolite Interference : Test for off-target effects using liver microsome assays (e.g., human CYP450 isoforms) to identify metabolically labile groups (e.g., methylsulfanyl) .

Methodological Tables

Q. Table 1. Analytical Parameters for HPLC Validation

ParameterConditionReference
ColumnC18, 5 µm, 250 × 4.6 mm
Mobile Phase0.1% TFA in H₂O/MeCN (70:30 → 20:80)
Flow Rate1.0 mL/min
DetectionUV 254 nm

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation (%) at 7 DaysMethod
40°C/75% RH12.3 ± 1.5HPLC
Light (5000 lux)8.7 ± 0.9NMR

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.